molecular formula C15H12BrFN2O B14788966 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

Cat. No.: B14788966
M. Wt: 335.17 g/mol
InChI Key: ZAGMJNQAJBQSOX-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a 4-bromophenyl group at position 4, a 3-fluorophenyl group at position 1, and an amino substituent at position 3. The molecular formula is C₁₅H₁₂BrFN₂O, with a molecular weight of approximately 335.18 g/mol. The bromine atom introduces significant steric bulk and polarizability, while the fluorine atom enhances electronegativity, influencing electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C15H12BrFN2O

Molecular Weight

335.17 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C15H12BrFN2O/c16-10-6-4-9(5-7-10)14-13(18)15(20)19(14)12-3-1-2-11(17)8-12/h1-8,13-14H,18H2

InChI Key

ZAGMJNQAJBQSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Imine Formation

The Staudinger cycloaddition between imines and ketenes is a well-established method for β-lactam synthesis. For the target compound:

  • Imine Substrate : Derived from 3-fluoroaniline and 4-bromobenzaldehyde.
    • Procedure : Equimolar amounts of 3-fluoroaniline and 4-bromobenzaldehyde are condensed in dichloromethane or methanol at 0–25°C using anhydrous Na₂SO₄ as a desiccant.
    • Key Consideration : Aliphatic aldehydes are more reactive, but aromatic aldehydes like 4-bromobenzaldehyde require longer reaction times (12–24 hrs).

Ketenes from Acyl Chlorides

  • Ketene Generation : Phthalimido-protected glycine acyl chloride is treated with a base (e.g., triethylamine) in toluene at 80°C to generate the reactive ketene intermediate.
    • Rationale : The phthalimido group protects the amine during cycloaddition, preventing undesired side reactions.

Cycloaddition Reaction

  • Conditions : The imine and ketene are combined in toluene at 80°C under inert atmosphere.
    • Yield : Reported yields for analogous monocyclic β-lactams range from 45–65%.
    • Byproducts : Competing [2+2] cycloadditions or ketene dimerization may occur, necessitating careful stoichiometric control.

Deprotection of the C-3 Amino Group

  • Phthalimido Removal : Hydrazine hydrate in ethanol at reflux (12–18 hrs) cleaves the phthalimido group, yielding the free amine.
    • Challenge : Overexposure to hydrazine can degrade the β-lactam ring.

Alternative Synthetic Strategies

Mitsunobu Cyclization

Mitsunobu reactions enable cyclization of α-hydroxy-β-amino acid derivatives into β-lactams:

  • Substrate Preparation : 3-Fluoroaniline is condensed with 4-bromophenylglyoxylic acid to form an α-hydroxy-β-amino acid.
  • Cyclization : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF facilitate intramolecular ester-to-lactam conversion.
  • Limitation : Lower yields (30–40%) due to competing elimination reactions.

Bromine-Induced Cyclization

γ,δ-Unsaturated hydroxamates undergo bromine-mediated cyclization to form β-lactams:

  • Applicability : Limited to substrates with electron-deficient aromatic rings, making it less suitable for the 4-bromophenyl group.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% ethyl acetate) isolates the β-lactam from byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Analytical Data

  • ¹H NMR : Key signals include:
    • δ 7.45–7.30 (m, 4H, 4-bromophenyl).
    • δ 7.10–6.90 (m, 3H, 3-fluorophenyl).
    • δ 5.20 (s, 1H, NH₂).
  • MS (ESI+) : m/z 335.17 [M+H]⁺.

Scalability and Industrial Considerations

  • Cost Drivers : 4-Bromobenzaldehyde and 3-fluoroaniline are commercially available but costly (~$200/g for small quantities).
  • Waste Management : The Staudinger route generates minimal waste compared to multi-step alternatives.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: Researchers investigate its interactions with biological molecules and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azetidinone derivatives, focusing on substituents, molecular properties, and inferred physicochemical/biological behaviors:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one (Target Compound) C₁₅H₁₂BrFN₂O 335.18 4-Bromophenyl, 3-fluorophenyl, amino High lipophilicity (Br), potential halogen bonding, moderate polarity (NH₂)
3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)-2-azetidinone () C₁₅H₁₂F₂N₂O 274.27 2-Fluorophenyl, 3-fluorophenyl, amino Di-fluoro substitution enhances electronegativity; lower molecular weight
(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one () C₂₄H₁₈F₂N₂O₃ 420.41 4-Fluorophenyl, hydroxyphenyl, hydroxypropyl Hydroxyl groups improve solubility; extended alkyl chain increases flexibility
Compound 2 from C₂₄H₁₈F₂N₂O₃ 420.41 4-Fluorophenyl, hydroxyphenyl, hydroxypropyl Fungal metabolite; hydroxylation enhances metabolic elimination

Key Comparison Points

Substituent Effects: Halogen Influence: The target compound’s 4-bromophenyl group increases lipophilicity (logP ~3.5 estimated) compared to analogs with fluorophenyl groups (logP ~2.8–3.0). Amino vs.

Metabolic Stability :

  • The bromine atom in the target compound may slow oxidative metabolism compared to fluorinated analogs, as seen in , where fungal biotransformation preferentially hydroxylates fluorophenyl groups .

Crystallinity and Packing :

  • The bulky bromophenyl group in the target compound could disrupt crystal packing compared to fluorophenyl analogs, affecting melting points and solubility. Software like SHELXL () and ORTEP-3 () would be critical for analyzing such structural differences .

Bromine introduction may require electrophilic substitution or transition-metal catalysis .

Research Findings and Implications

  • Biological Relevance: The target compound’s bromine and fluorine substituents align with pharmacophores in kinase inhibitors (e.g., EGFR inhibitors), though direct activity data are lacking.
  • Hydrogen-Bonding Patterns: Unlike hydroxylated analogs (), the amino group in the target compound may form weaker but more directional hydrogen bonds, as described in ’s graph-set analysis. This could influence co-crystallization with biological targets .
  • Thermodynamic Stability: The bromine atom’s electron-withdrawing effect may stabilize the β-lactam ring against hydrolysis compared to non-halogenated analogs, a critical factor in antibiotic design .

Biological Activity

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic compound belonging to the azetidinone family, characterized by its unique molecular structure that includes an amino group, a bromophenyl substituent, and a fluorophenyl substituent. This combination of functional groups enhances its potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C15H12BrFN2O
  • Molecular Weight : Approximately 331.21 g/mol

The presence of the bromine and fluorine substituents is significant as they influence the electronic properties and reactivity of the compound, which may enhance its binding affinity to biological targets.

Research indicates that this compound exhibits significant antitumor activity. The mechanism involves the destabilization of microtubules, similar to well-known agents like colchicine and combretastatin A-4. By disrupting mitotic processes, this compound can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells, ultimately leading to apoptosis.

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses notable antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (nM) Reference
MCF-7 (Breast Cancer)10 - 33
MDA-MB-231 (Triple-Negative Breast Cancer)23 - 33

These values indicate that the compound is comparable to established chemotherapeutic agents in terms of potency.

Mechanistic Insights

Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, suggesting its role as an antimitotic agent. Additionally, confocal microscopy has revealed significant alterations in microtubule organization post-treatment, further supporting its mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activities of related azetidinone compounds. For instance, a comparative study on various derivatives highlighted the enhanced activity of those containing halogen substituents, such as bromine and fluorine, which improve their interaction with biological targets due to increased electron density.

Notable Findings:

  • Antitumor Activity : The compound has been shown to effectively inhibit tubulin polymerization, a critical process for cell division.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one?

The compound is synthesized via cyclization reactions, often involving β-lactam formation. A common method includes reacting a Schiff base intermediate (e.g., from 4-bromophenyl and 3-fluorophenyl precursors) with chloroacetyl chloride in dry benzene/triethylamine, followed by crystallization in methanol or ethanol . Reaction optimization focuses on temperature control (~0–5°C) to minimize side products like dimerized intermediates.

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • IR spectroscopy : Identification of the β-lactam carbonyl stretch (~1678 cm⁻¹) and amine N–H stretches (~3050 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm for bromophenyl/fluorophenyl groups) and azetidinone ring protons (δ 3.5–4.5 ppm). ¹³C NMR verifies the carbonyl carbon (δ ~170 ppm) .
  • Mass spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., C₁₆H₁₁BrClFN₂O at ~409.43 g/mol) .

Q. What purification methods are recommended for this compound?

Recrystallization from ethanol or methanol is standard due to the compound’s moderate solubility in polar aprotic solvents. Chromatography (silica gel, ethyl acetate/hexane) resolves impurities like unreacted Schiff bases or chlorinated by-products .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the azetidinone ring conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines the β-lactam ring geometry, confirming the trans/cis configuration of substituents. For example, the 4-bromophenyl and 3-fluorophenyl groups exhibit dihedral angles of ~85–90°, influencing steric interactions . Hydrogen-bonding patterns (e.g., N–H···O=C) stabilize the crystal lattice, analyzed via graph-set notation (e.g., R₂²(8) motifs) .

Q. What in vitro assays evaluate its anticancer activity?

Cytotoxicity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity relationship (SAR) studies focus on modifying the 3-amino group or halogen substituents to enhance potency. For instance, replacing bromine with electron-withdrawing groups (e.g., nitro) improves IC₅₀ values .

Q. How do reaction conditions affect stereochemical outcomes?

Stereoselectivity in azetidinone formation depends on the solvent polarity and catalyst. For example, using chiral auxiliaries (e.g., Evans’ oxazolidinones) in THF yields enantiomerically enriched products, while non-polar solvents favor racemic mixtures .

Q. How to address contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 140–142°C vs. 146–148°C) may arise from polymorphic forms or solvent-trapped crystals. Thermoanalytical techniques (TGA/DSC) differentiate polymorphs, while variable-temperature NMR identifies dynamic conformational changes .

Q. What computational methods predict intermolecular interactions in cocrystals?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding and π-π stacking between the bromophenyl/fluorophenyl groups and coformers (e.g., carboxylic acids). Molecular docking further screens potential cocrystal partners for enhanced bioavailability .

Q. How to optimize enantiomeric resolution for chiral derivatives?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives achieves >90% enantiomeric excess (ee) .

Q. What stability challenges arise under physiological conditions?

The β-lactam ring is prone to hydrolysis in acidic/basic environments. Accelerated stability studies (40°C/75% RH) coupled with LC-MS monitor degradation products (e.g., ring-opened amines). Formulation with enteric coatings or cyclodextrin inclusion complexes improves shelf life .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ShiftsReference
IR (KBr)1678 cm⁻¹ (C=O), 1558 cm⁻¹ (C–N)
¹H NMR (DMSO-d₆)δ 7.45–7.30 (m, Ar–H), δ 4.20 (d, J=8 Hz, CH₂)
ESI-MSm/z 409.43 [M+H]⁺

Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (cyclization step)Reduces dimerization
SolventDry benzene/triethylamineEnhances β-lactam formation
CrystallizationEthanol (slow cooling)Improves purity to >95%

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